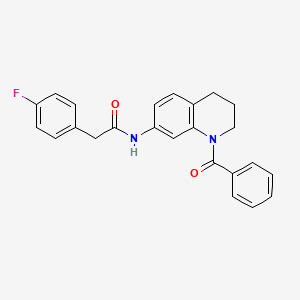

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 2-(4-fluorophenyl)acetamide moiety at the 7-position. The tetrahydroquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting and enzyme modulation. The 4-fluorophenyl group enhances lipophilicity and bioavailability, while the benzoyl substitution may influence receptor binding specificity.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O2/c25-20-11-8-17(9-12-20)15-23(28)26-21-13-10-18-7-4-14-27(22(18)16-21)24(29)19-5-2-1-3-6-19/h1-3,5-6,8-13,16H,4,7,14-15H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZJVHUUKLOBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,2,3,4-tetrahydroquinoline, benzoyl chloride, and 4-fluorophenylacetic acid.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to improve reaction rates and yields.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Diagnostics: Potential use in diagnostic assays due to its specific binding properties.

Industry

Material Science: Applications in the development of new materials with unique properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares the compound with structurally or functionally related derivatives, emphasizing core structural differences, synthetic routes, and biological activities.

Structural Analogs

2.1.1. N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide

- Core Structure: Tetrahydroquinoline with benzoyl and 3-methylphenylacetamide substituents.

- Synthesis : Likely synthesized via similar methods to , involving benzyl chloride derivatives and thiolate intermediates.

- Data Limitations : Full pharmacological data are unavailable due to restricted access (JavaScript requirement on PubChem) .

2.1.2. N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide

- Core Structure: Benzothiazole ring instead of tetrahydroquinoline.

- Key Difference: The benzothiazole core may enhance π-π stacking interactions but reduce conformational flexibility compared to tetrahydroquinoline.

- Biological Relevance: Benzothiazole derivatives are associated with antitumor and antimicrobial activities, suggesting divergent applications from the tetrahydroquinoline-based compound .

Functional Analogs

2.2.1. Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl oxy)acetamide)

- Core Structure : Thiadiazole ring with 4-fluorophenyl and isopropyl groups.

- Functional Similarity : Shares the 4-fluorophenylacetamide motif, which is critical for inhibiting fatty acid elongases (e.g., Arabidopsis FAE1-like KCS).

- Key Difference: The thiadiazole ring in flufenacet confers herbicidal activity, whereas the tetrahydroquinoline core in the target compound may favor CNS or enzyme-modulating effects .

2.2.2. Compound 18 (N-(4-Fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-3-yl)acetamide)

- Core Structure : Benzoimidazoimidazole fused ring system.

- Functional Comparison : The 4-fluorophenylacetamide group is retained, but the fused heterocyclic core likely enhances DNA intercalation or protease inhibition.

- Activity: Such compounds are often explored as kinase inhibitors or antibacterials, contrasting with the tetrahydroquinoline scaffold’s traditional roles .

Comparative Data Table

Key Research Findings

Synthetic Flexibility: The target compound’s tetrahydroquinoline core allows modular substitution, as seen in ’s synthesis of thiadiazole derivatives. However, benzothiazole and benzoimidazoimidazole analogs require distinct synthetic routes (e.g., benzothiazole alkylation in ) .

Biological Divergence: While flufenacet’s thiadiazole moiety drives herbicidal activity, the tetrahydroquinoline scaffold’s rigidity may favor CNS penetration or enzyme inhibition, though empirical data are lacking .

Substituent Impact: The 4-fluorophenyl group enhances metabolic stability across analogs, but core heterocycles (e.g., benzothiazole vs. tetrahydroquinoline) dictate target selectivity .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, including antifungal and anticancer properties. In this article, we will explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H20F2N2O2

- Molecular Weight : 396.42 g/mol

- LogP : 4.0469

- Polar Surface Area : 61.62 Ų

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the tetrahydroquinoline core via cyclization reactions.

- Benzoylation using benzoyl chloride.

- Acetamide formation through reaction with 4-fluorophenyl acetic acid derivatives.

Antifungal Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For instance, compounds similar to this compound were tested against various fungal strains:

| Compound | Fungal Strain | EC50 (mg/L) |

|---|---|---|

| Compound A | Valsa mali | 3.44 |

| Compound B | Sclerotinia sclerotiorum | 2.63 |

In these studies, certain derivatives showed better efficacy than commercial fungicides like flutolanil .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis. For example:

- Mechanism of Action : The compound interacts with specific enzymes and receptors involved in cell cycle regulation and apoptosis pathways.

- Case Study : A study demonstrated that a related compound significantly inhibited tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis .

The biological activity of this compound is attributed to its ability to:

- Modulate enzyme activity by binding to active sites.

- Induce oxidative stress in target cells.

- Affect signaling pathways related to cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.